molecular formula C23H30N2O4 B588032 [4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene CAS No. 152187-59-2

[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene

Cat. No.: B588032
CAS No.: 152187-59-2
M. Wt: 398.503
InChI Key: HYZMTCCRNWXIAU-UHFFFAOYSA-N
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Description

1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) is a polymeric compound formed by the reaction of 1,4-cyclohexanedimethanol and 1,1’-methylenebis(isocyanatobenzene). This compound is known for its high molecular weight and crystalline structure, making it a valuable material in various industrial applications. It is commonly used in the production of high-performance plastics and coatings due to its excellent thermal and mechanical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) typically involves a polycondensation reaction. The process begins with the preparation of 1,4-cyclohexanedimethanol, which can be obtained by the selective hydrogenation of bis(2-hydroxyethylene terephthalate) derived from waste poly(ethylene terephthalate) . The reaction conditions for this step include a temperature range of 150-200°C and a hydrogen pressure of 2-5 MPa.

Next, 1,4-cyclohexanedimethanol is reacted with 1,1’-methylenebis(isocyanatobenzene) in the presence of a catalyst, typically dibutyltin dilaurate, at a temperature of 80-120°C . The reaction proceeds through the formation of urethane linkages, resulting in the polymerization of the two monomers.

Industrial Production Methods

In industrial settings, the production of this polymer is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves continuous feeding of the monomers and catalyst into the reactor, where the polymerization reaction takes place. The resulting polymer is then extruded, cooled, and pelletized for further processing .

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) undergoes various chemical reactions, including:

    Oxidation: The polymer can be oxidized under harsh conditions, leading to the formation of carbonyl and carboxyl groups.

    Reduction: Reduction reactions can be used to modify the polymer’s properties, such as reducing the carbonyl groups to hydroxyl groups.

    Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) involves the formation of urethane linkages through the reaction of hydroxyl groups on 1,4-cyclohexanedimethanol with isocyanate groups on 1,1’-methylenebis(isocyanatobenzene). This results in a highly cross-linked polymer network, which imparts excellent thermal and mechanical properties to the material .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexanedimethanol, polymer with 1,1’-methylenebis(isocyanatobenzene) stands out due to its unique combination of high molecular weight, excellent thermal stability, and mechanical strength. Its ability to form highly cross-linked networks makes it particularly suitable for applications requiring durable and heat-resistant materials .

Properties

CAS No.

152187-59-2

Molecular Formula

C23H30N2O4

Molecular Weight

398.503

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene

InChI

InChI=1S/C15H14N2O2.C8H16O2/c18-12-16-14(7-3-1-4-8-14)11-15(17-13-19)9-5-2-6-10-15;9-5-7-1-2-8(6-10)4-3-7/h1-7,9H,8,10-11H2;7-10H,1-6H2

InChI Key

HYZMTCCRNWXIAU-UHFFFAOYSA-N

SMILES

C1CC(CCC1CO)CO.C1C=CC=CC1(CC2(CC=CC=C2)N=C=O)N=C=O

Synonyms

1,4-Cyclohexanedimethanol polymer with 1,1′-methylenebis[isocyanatoben zene]

Origin of Product

United States

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